molecular formula C16H15F2NO2S B4519621 2-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]pyrrolidine

2-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]pyrrolidine

Cat. No.: B4519621
M. Wt: 323.4 g/mol
InChI Key: MSYGBWPPRVPMSJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]pyrrolidine is a useful research compound. Its molecular formula is C16H15F2NO2S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.07915622 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science

Polymer Synthesis and Properties : Novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized using a diamine with pyridine and trifluoromethylphenyl groups, showing properties like high thermal stability and good mechanical integrity. These materials have applications in creating transparent, flexible films with potential uses in electronics and materials science due to their low dielectric constants and high transparency (Xiao-Ling Liu et al., 2013).

Catalysis and Organic Synthesis : The compound's sulfonyl group plays a critical role in copper-mediated fluoroalkylation of aryl iodides, leading to diverse fluorinated products. This illustrates its utility in facilitating complex chemical reactions, crucial for synthesizing structurally varied compounds for further research and development (Yanchuan Zhao et al., 2012).

Biomedical Research

Selective RORγt Inverse Agonists : A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones were discovered as selective RORγt inverse agonists. These compounds show promise for therapeutic applications, demonstrating significant biological activity in vitro and in vivo models, which could be foundational for developing new treatments for autoimmune diseases (J. Duan et al., 2019).

Membrane Technology for Fuel Cells : Poly(aryl ether sulfone) copolymers containing specific moieties synthesized for high-temperature fuel cell applications exhibit excellent thermal stability and proton conductivity. This research highlights the compound's relevance in enhancing the performance and durability of fuel cell technologies (E. K. Pefkianakis et al., 2005).

Environmental and Sensor Applications

Fluorescent Chemosensors : Development of new fluorescent chemosensors for detecting metal ions, such as aluminum, showcases the potential of incorporating such compounds in environmental monitoring and medical diagnostics. These sensors can provide a rapid, sensitive means of detecting trace levels of metals in various settings (Pampa Maity et al., 2018).

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2S/c17-13-5-3-12(4-6-13)16-2-1-11-19(16)22(20,21)15-9-7-14(18)8-10-15/h3-10,16H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYGBWPPRVPMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, light brown solid, m.p. 121° C. and MS: m/e=324.2 (M+H+) was prepared in accordance with the general method of example 1e from (RS)-2-(4-fluoro-phenyl)-pyrrolidine and 4-fluoro-benzenesulfonyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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